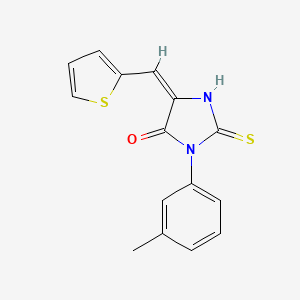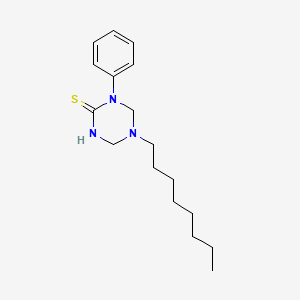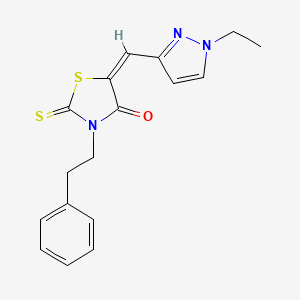
(5E)-3-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound featuring a unique structure that combines a thienyl group, a methylphenyl group, and a thioxotetrahydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thioxotetrahydroimidazol-4-one core: This can be achieved through the cyclization of appropriate thioamide and aldehyde precursors under acidic or basic conditions.
Introduction of the thienyl group: This step often involves the use of a thienyl-containing reagent, such as 2-thienylmethyl bromide, in a nucleophilic substitution reaction.
Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thienyl and methylphenyl groups can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Halogenated derivatives and substituted imidazoles.
Scientific Research Applications
3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating receptor activity: Altering the signaling pathways mediated by receptors, leading to changes in cellular responses.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-METHYLPHENYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: shares structural similarities with other thienyl and imidazole derivatives, such as:
Uniqueness
- The unique combination of the thienyl, methylphenyl, and thioxotetrahydroimidazol-4-one moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H12N2OS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C15H12N2OS2/c1-10-4-2-5-11(8-10)17-14(18)13(16-15(17)19)9-12-6-3-7-20-12/h2-9H,1H3,(H,16,19)/b13-9+ |
InChI Key |
LXOODCXYPNNZCU-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-naphthalen-1-yl-3-[4-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B10942977.png)
![N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10942986.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943010.png)

![Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10943020.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B10943024.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzenesulfonamide](/img/structure/B10943027.png)
![7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10943029.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10943034.png)
![1-ethyl-N-propyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10943037.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943047.png)
![Methyl 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943050.png)
